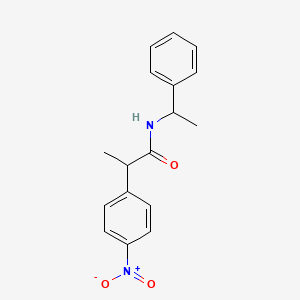
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Vue d'ensemble
Description
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide, also known as NPPB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of chloride channels and has been used extensively in various physiological and biochemical studies.
Mécanisme D'action
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound causes a conformational change in the channel protein, which leads to the inhibition of chloride ion transport. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the disruption of the chloride channel pore structure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit airway secretion, smooth muscle contraction, and insulin secretion. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide is its potency as a chloride channel inhibitor. It has been shown to be effective at low concentrations, which makes it a valuable tool in physiological and biochemical studies. However, one limitation of this compound is its non-specificity. It can inhibit multiple types of chloride channels, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide. One area of interest is the development of more specific chloride channel inhibitors that can target individual types of channels. Another area of interest is the investigation of the role of chloride channels in various disease states, such as cystic fibrosis and cancer. Additionally, the use of this compound in drug discovery and development is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a potent inhibitor of chloride channels that has been extensively used in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used to investigate the role of chloride channels in various physiological processes. While this compound has some limitations, it remains a valuable tool in the study of chloride channels and their functions. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in drug discovery and development.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide has been widely used in scientific research as a tool to investigate the physiological and biochemical functions of chloride channels. It has been shown to inhibit various types of chloride channels, including CFTR, ClC-2, and ClC-3. This compound has also been used to study the role of chloride channels in various physiological processes, such as airway secretion, smooth muscle contraction, and insulin secretion.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(14-8-10-16(11-9-14)19(21)22)17(20)18-13(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXSWQIWOPHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4073872.png)
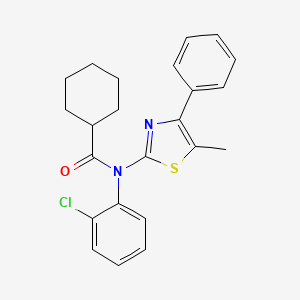
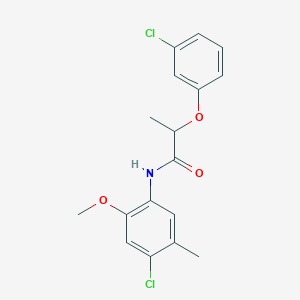

![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)
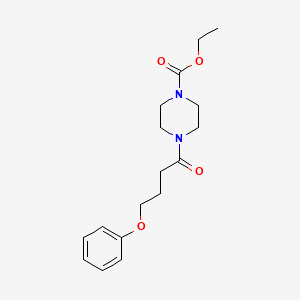
![1-[2-(3-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4073935.png)
![1-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine oxalate](/img/structure/B4073941.png)
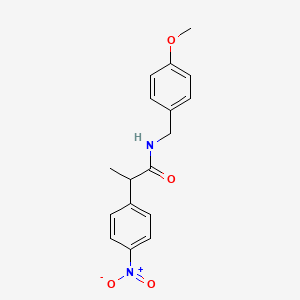
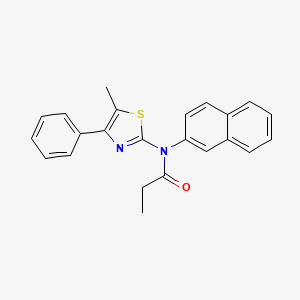
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)